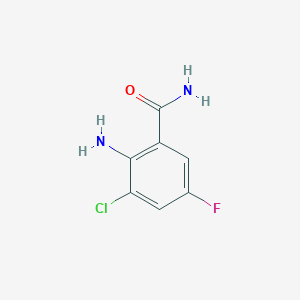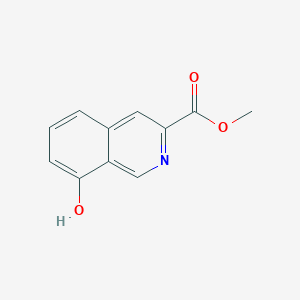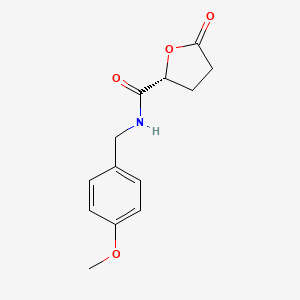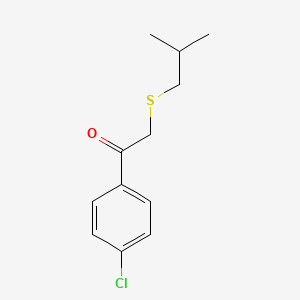
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 3-fluoro-5-nitrophenyl group and two methyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine typically involves the following steps:
Formation of the Morpholine Ring: This involves the cyclization of appropriate precursors to form the morpholine ring.
Substitution Reactions: Introduction of the 3-fluoro-5-nitrophenyl group onto the morpholine ring.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Cyclization: The morpholine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used.
Cyclization: Catalysts such as Lewis acids can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of substituted morpholine derivatives.
科学的研究の応用
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can form strong interactions with biological molecules. The morpholine ring provides a stable scaffold for these interactions.
類似化合物との比較
Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Fluorobenzeneboronic acid
Comparison
4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine is unique due to the presence of both a nitro group and a fluorine atom on the phenyl ring, combined with the morpholine ring structure. This combination of features is not commonly found in other similar compounds, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C12H15FN2O3 |
|---|---|
分子量 |
254.26 g/mol |
IUPAC名 |
4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H15FN2O3/c1-8-6-14(7-9(2)18-8)11-3-10(13)4-12(5-11)15(16)17/h3-5,8-9H,6-7H2,1-2H3 |
InChIキー |
PPPZBHGHOGBOEF-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2=CC(=CC(=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13646104.png)
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B13646110.png)
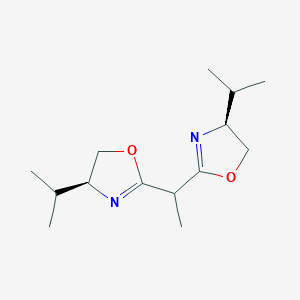
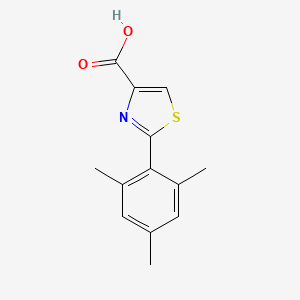
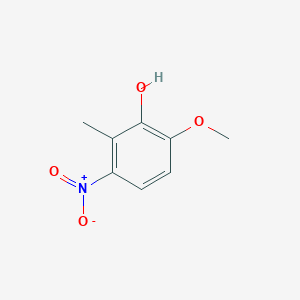
![4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13646133.png)
